DL-Glutamic acid monohydrate
Overview
Description
DL-Glutamic acid monohydrate is a compound that has been the subject of various studies due to its significance in the field of chemistry and biochemistry. It is a form of glutamic acid, an amino acid that plays a key role in cellular metabolism and is also used as a flavor enhancer in the food industry. The monohydrate form indicates that the compound includes one molecule of water per molecule of DL-glutamic acid.
Synthesis Analysis
The synthesis of DL-Glutamic acid has been explored through different methods. One approach involves a multi-step process starting from 1,1,1,5-tetrachloropentane, which yields DL-glutamic acid with an overall yield of 52% . Another method describes a two-step chemical synthesis from methyl acrylate and diethyl acetamidomalonate, which is catalyzed by strong amino bases . Additionally, DL-glutamic acid can be synthesized from β-propiolactone with an overall yield of 87% . These methods highlight the versatility in synthesizing DL-glutamic acid, which can be tailored for specific applications or to improve yield and efficiency.
Molecular Structure Analysis
The molecular structure of DL-glutamic acid monohydrate has been studied using X-ray crystallography. The crystal structure of a complex involving L-arginine and D-glutamate in its monohydrate form has been solved, revealing insights into the conformation of the glutamate ion and its role in the crystal's pseudosymmetry . Another study on DL-arginine DL-glutamate monohydrate provides a detailed analysis of the molecular aggregation patterns influenced by chirality .
Chemical Reactions Analysis
DL-Glutamic acid monohydrate undergoes various chemical reactions under different conditions. For instance, when subjected to high pressure, DL-glutamic acid monohydrate exhibits three structural phase transitions, which involve conformational changes in the glutamic acid molecules and the water molecules . These transitions are reversible and provide insights into the stability and behavior of the compound under extreme conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of DL-glutamic acid monohydrate are influenced by its molecular structure and the presence of water in the crystal lattice. The dietary administration of DL-monosodium glutamate, a derivative of DL-glutamic acid, has been shown to have no adverse effects on Sprague-Dawley rats, indicating its safety as a food additive . The Maillard reaction, which is a form of non-enzymatic browning, has been utilized to synthesize glycoconjugates of glutamic acid, demonstrating the compound's reactivity with reducing sugars .
Scientific Research Applications
Terahertz Spectra Analysis : Zheng Zhuan-Ping et al. (2022) utilized terahertz time-domain spectroscopy (THz-TDS) to measure the terahertz absorption spectra of DL-glutamic acid and its monohydrate. They found distinct characteristic peaks for these amino acids in the terahertz region, allowing for qualitative and quantitative analyses (Zheng Zhuan-Ping et al., 2022).
High-Pressure Phase Transitions : F. Víctor et al. (2020) studied the vibrational behavior and phase transitions of DL-glutamic acid monohydrate under high pressure (up to 14.3 GPa) using Raman spectroscopy. They observed three structural phase transitions and noted the significant role of water molecules in the crystal's structural stability (F. Víctor et al., 2020).
Dietary Administration Studies : A. G. Ebert (1979) conducted studies on the dietary administration of DL-monosodium glutamate, including DL-glutamic acid, to rats and mice. These studies assessed clinical signs, tumor incidence, fertility, and organ weights, finding no adverse effects compared to control animals (A. G. Ebert, 1979).
Infrared Spectroscopy of Polymorphs : Patricia N. Wancheck and J. Grasselli (1967) explored the infrared spectra of different polymorphs of glutamic acid, including DL-glutamic acid. They discussed the differences in the infrared spectra of these polymorphs, contributing to the understanding of their structural characteristics (Patricia N. Wancheck & J. Grasselli, 1967).
Chemoenzymatic Synthesis of D-Glutamine : Qinglin Du et al. (2020) developed a novel strategy for the efficient production of D-glutamine using DL-glutamic acid as a starting material. This research highlights the potential industrial applications of DL-glutamic acid in the synthesis of valuable amino acid derivatives (Qinglin Du et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-aminopentanedioic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.H2O/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDAOHVKBFBBMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049239 | |
Record name | DL-Glutamic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Glutamic acid monohydrate | |
CAS RN |
19285-83-7, 617-65-2 | |
Record name | DL-Glutamic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-glutamic acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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